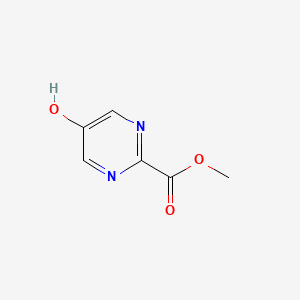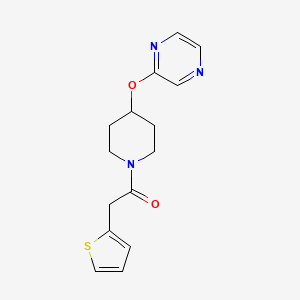
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Reactions
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone and its derivatives are used in the synthesis of various heterocyclic compounds. For instance, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a related compound, has been used as a starting material for synthesizing heterocyclic compounds with potential antiviral activities (Attaby et al., 2006).
Antiviral and Analgesic Activities
Compounds structurally related to 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone have been studied for their antiviral and analgesic activities. For example, thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives synthesized from related pyridine derivatives demonstrated good analgesic and antiparkinsonian activities (Amr et al., 2008).
Pharmaceutical Applications
Some derivatives of this compound are being explored in pharmaceutical research, such as the σ1 receptor antagonist EST64454, identified for pain management (Díaz et al., 2020). These studies highlight the compound's potential in developing new therapeutic agents.
Anticancer Activity
Derivatives of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone have shown promise in anticancer research. For example, ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid exhibited significant anticancer activity against various human cancer cells (Inceler et al., 2013).
Antimicrobial Activity
Research has been conducted on the synthesis of novel Schiff bases using derivatives of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone and their evaluation for antimicrobial activity (Puthran et al., 2019). These studies suggest potential applications in developing new antimicrobial agents.
Chemical Characterization and Analysis
The compound and its derivatives have been used in studies focusing on chemical characterization and analysis, such as hydrogen-bonding patterns in enaminones (Balderson et al., 2007). This research aids in understanding the molecular structure and properties of these compounds.
properties
IUPAC Name |
1-(4-pyrazin-2-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(10-13-2-1-9-21-13)18-7-3-12(4-8-18)20-14-11-16-5-6-17-14/h1-2,5-6,9,11-12H,3-4,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGSMILONORDHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

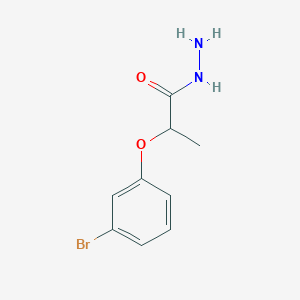
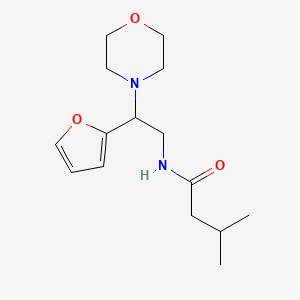
![1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2386955.png)


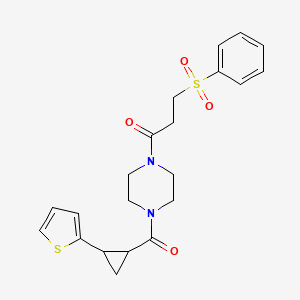
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2386963.png)
![N-[(4-Fluorophenyl)methyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide](/img/structure/B2386964.png)
![N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide](/img/structure/B2386965.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime](/img/structure/B2386966.png)
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B2386968.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2386970.png)
![{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine](/img/structure/B2386971.png)
